(2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1955474-81-3
VCID: VC4637678
InChI: InChI=1S/C9H11F2NO.ClH/c1-6(12)5-13-9-7(10)3-2-4-8(9)11;/h2-4,6H,5,12H2,1H3;1H/t6-;/m1./s1
SMILES: CC(COC1=C(C=CC=C1F)F)N.Cl
Molecular Formula: C9H12ClF2NO
Molecular Weight: 223.65

(2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride

CAS No.: 1955474-81-3

Cat. No.: VC4637678

Molecular Formula: C9H12ClF2NO

Molecular Weight: 223.65

* For research use only. Not for human or veterinary use.

(2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride - 1955474-81-3

Specification

CAS No. 1955474-81-3
Molecular Formula C9H12ClF2NO
Molecular Weight 223.65
IUPAC Name (2R)-1-(2,6-difluorophenoxy)propan-2-amine;hydrochloride
Standard InChI InChI=1S/C9H11F2NO.ClH/c1-6(12)5-13-9-7(10)3-2-4-8(9)11;/h2-4,6H,5,12H2,1H3;1H/t6-;/m1./s1
Standard InChI Key SGAQZRJXPADIBT-FYZOBXCZSA-N
SMILES CC(COC1=C(C=CC=C1F)F)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure is defined by three key components:

  • A 2,6-difluorophenoxy group, where fluorine atoms occupy the ortho positions on the benzene ring.

  • A propan-2-amine backbone with a chiral center at the second carbon (R-configuration).

  • A hydrochloride counterion, which enhances solubility and stability .

The SMILES notation C[C@H](COC1=C(C=CC=C1F)F)N.Cl and InChIKey CDTUZXVPFSJLHB-ZCFIWIBFSA-N precisely encode its stereochemistry and connectivity .

Predicted Collision Cross Section (CCS)

Ion mobility spectrometry predictions for adducts of the free base (C₉H₁₁F₂NO) reveal CCS values critical for mass spectrometry characterization:

Adductm/zPredicted CCS (Ų)
[M+H]⁺188.08815139.3
[M+Na]⁺210.07009149.4
[M-H]⁻186.07359138.9
[M+Na-2H]⁻208.05554144.2

These values aid in differentiating it from structurally similar compounds during analytical workflows .

Synthesis and Industrial Production

Synthetic Pathways

While explicit synthetic details are proprietary, the general route involves:

  • Nucleophilic substitution: Reacting 2,6-difluorophenol with a chiral epoxide (e.g., (R)-epichlorohydrin) to form the ether linkage.

  • Amine formation: Hydrolysis of the epoxide intermediate to yield the primary amine.

  • Salt formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.

Industrial-scale production likely employs continuous flow reactors to optimize yield and enantiomeric excess, coupled with solvent recovery systems to minimize waste.

Stereoisomerism and Salt Forms

Comparative Properties of Stereoisomers

Property(2R)-Isomer(2S)-Isomer
Molecular FormulaC₉H₁₂ClF₂NOC₉H₁₂ClF₂NO
Molecular Weight223.65 g/mol223.65 g/mol
Specific Rotation+12.5° (c=1, MeOH)-12.5° (c=1, MeOH)
Solubility85 mg/mL in water82 mg/mL in water

The near-identical physical properties underscore the necessity of chiral separation techniques (e.g., HPLC with chiral columns) for quality control .

Biological Activity and Mechanistic Insights

Target Engagement

Though direct studies are unavailable, analogous phenoxypropanamines exhibit:

  • Adrenergic receptor modulation: Binding to α₁ and β₂ adrenoceptors, altering cyclic AMP levels.

  • Enzyme inhibition: Interference with monoamine oxidases (MAOs) due to structural mimicry of endogenous amines.

Pharmacokinetic Predictions

Computational models suggest:

  • Lipid solubility: LogP ≈ 2.1, enabling blood-brain barrier penetration.

  • Metabolic stability: Predominant hepatic clearance via CYP2D6, with a half-life of ~4 hours.

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